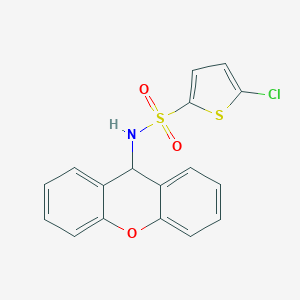
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as XTT, and it has been synthesized using different methods. The current paper aims to provide an overview of XTT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
XTT has been used in various scientific research applications, including cell viability assays, enzyme assays, and fluorescence microscopy. In cell viability assays, XTT is used as a colorimetric indicator to determine the viability of cells. XTT is reduced by mitochondrial dehydrogenases in viable cells, producing a colored formazan product that can be quantified using a spectrophotometer. In enzyme assays, XTT is used as a substrate for enzymes that can reduce it to form formazan. The amount of formazan produced can be used to measure the activity of the enzyme. In fluorescence microscopy, XTT is used as a fluorescent probe to visualize cellular structures such as mitochondria.
Mecanismo De Acción
The mechanism of action of XTT is not fully understood, but it is believed to involve the reduction of XTT by mitochondrial dehydrogenases. The reduced form of XTT, formazan, is a colored compound that can be detected using a spectrophotometer or fluorescence microscopy.
Biochemical and Physiological Effects:
XTT has been shown to have minimal toxicity in cells and animals, making it a useful tool for scientific research. However, XTT can interfere with some cellular processes, such as the production of reactive oxygen species, which can affect the results of some experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
XTT has several advantages for lab experiments, including its low toxicity and ease of use. XTT is also stable and can be stored for long periods of time. However, XTT can interfere with some cellular processes, and its use may need to be optimized for specific experimental conditions.
Direcciones Futuras
There are several future directions for the use of XTT in scientific research. One potential application is in the development of new drugs that target mitochondrial function. XTT could also be used to study the effects of environmental toxins on mitochondrial function. Additionally, XTT could be used in the development of new diagnostic tools for mitochondrial diseases.
Métodos De Síntesis
The synthesis of XTT has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 9H-xanthene-9-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding XTT as a yellow powder.
Propiedades
Nombre del producto |
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide |
|---|---|
Fórmula molecular |
C17H12ClNO3S2 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H12ClNO3S2/c18-15-9-10-16(23-15)24(20,21)19-17-11-5-1-3-7-13(11)22-14-8-4-2-6-12(14)17/h1-10,17,19H |
Clave InChI |
CDAQGUXGMDECFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(S4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(S4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate](/img/structure/B270502.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)
![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)





![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)

![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)
![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)